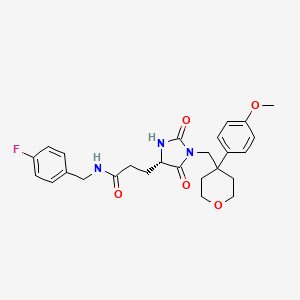![molecular formula C30H36FNO4S B12638702 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” is a complex organic compound with a unique structure that includes biphenyl, carboxylic acid, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and the addition of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to create probes or inhibitors for specific biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate or a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, such as:
- [1,1’-Biphenyl]-4-carboxylic acid
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-chloro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
Uniqueness
What sets “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H36FNO4S |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
4-[2-[1-[3-[[1-(3-fluoro-4-methylsulfanylphenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H36FNO4S/c1-19-14-22(11-12-24(19)29(34)35)26-9-7-6-8-25(26)20(2)36-18-23(33)17-32-30(3,4)16-21-10-13-28(37-5)27(31)15-21/h6-15,20,23,32-33H,16-18H2,1-5H3,(H,34,35) |
InChI Key |
CIGDSGJZENKZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)SC)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)



![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
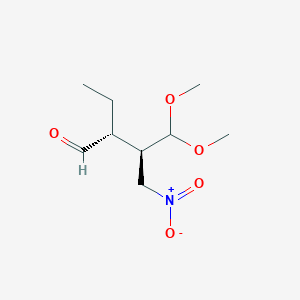
methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
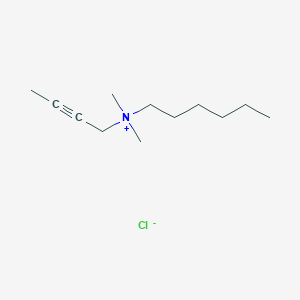
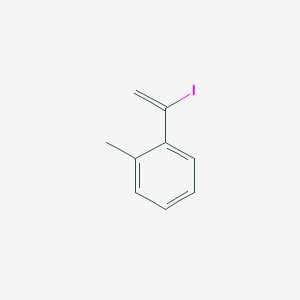

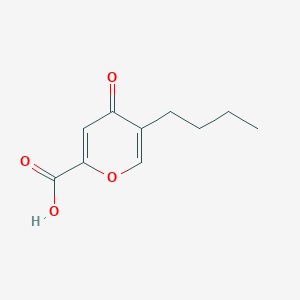
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
